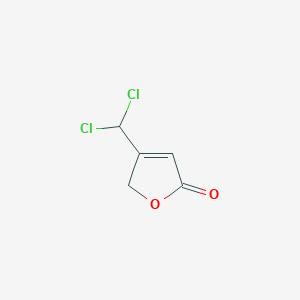

4-(Dichloromethyl)-2(5H)-furanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dichloromethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O2/c6-5(7)3-1-4(8)9-2-3/h1,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQBLTYYTURJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155016 | |

| Record name | 2(5H)-Furanone, 4-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125974-00-7 | |

| Record name | 2(5H)-Furanone, 4-(dichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 4-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Precursors of Mx in Environmental Matrices

Mechanisms of MX Formation in Water Disinfection Processes

The formation of MX in drinking water is a complex process that occurs when certain disinfectants react with naturally present organic materials. This section delves into the specific chemical interactions and precursor molecules that lead to the generation of this potent furanone.

Role of Chlorination and Related Disinfectants

Chlorine and its-based compounds are the most common disinfectants used in water treatment facilities worldwide. The addition of chlorine to raw water sources is highly effective at inactivating a wide range of pathogens. However, it also initiates a series of chemical reactions with natural organic matter (NOM) present in the water, leading to the formation of various DBPs, including MX.

The primary mechanism involves the electrophilic substitution and oxidation of precursor molecules by chlorine. While chlorine is the most studied disinfectant in the context of MX formation, other disinfectants can also play a role, though their impact may differ. For instance, the use of chloramines has been associated with lower formation of some DBPs compared to free chlorine.

Influence of Natural Organic Matter and Humic Substances

Natural organic matter (NOM) is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. Humic and fulvic acids are major components of NOM and are recognized as the primary precursors for MX formation. These substances contain a variety of aromatic and aliphatic moieties with hydroxyl and carboxyl functional groups that are susceptible to attack by chlorine.

The specific chemical structures within the NOM that lead to MX are still a subject of research, but it is understood that certain phenolic and ketonic structures are key intermediates. The reaction with chlorine can lead to the cleavage of larger organic molecules and the subsequent formation of the furanone ring structure characteristic of MX.

Impact of Bromide Ions on MX Formation

The presence of bromide ions (Br⁻) in source water can significantly influence the formation and speciation of MX and other disinfection byproducts. When chlorine is added to water containing bromide, it can oxidize the bromide to form hypobromous acid (HOBr). Hypobromous acid is a more powerful brominating agent than hypochlorous acid is a chlorinating agent.

Environmental Factors Governing MX Yield and Speciation

The amount and type of MX and its analogues formed during water disinfection are not constant but are influenced by various environmental and operational parameters within the water treatment process. Understanding these factors is crucial for developing strategies to minimize their formation.

Effects of pH on MX Formation

The pH of the water during chlorination is a critical factor influencing the yield of MX. Research has consistently shown that lower pH conditions favor the formation of MX. At acidic pH, the chemical reactions leading to the furanone ring closure are more efficient. As the pH increases, the yield of MX tends to decrease. This is likely due to changes in the speciation of both the chlorine and the organic precursor molecules, as well as the stability of intermediate reaction products.

Influence of Temperature on MX Production

Temperature also plays a significant role in the formation of MX. Higher temperatures generally lead to an increase in the rate of chemical reactions, and the formation of MX is no exception. Studies have shown that an increase in temperature can lead to a higher yield of MX, assuming other factors such as precursor concentration and chlorine dose are constant. This has implications for water treatment plants, especially in warmer climates or during seasonal temperature fluctuations.

| Factor | Influence on MX Formation | Research Findings |

| pH | Formation is favored at lower (acidic) pH levels. | Studies indicate a higher yield of MX at acidic pH, with a decrease in formation as the pH becomes more alkaline. |

| Temperature | Higher temperatures generally increase the rate of MX formation. | Increased reaction kinetics at higher temperatures lead to greater MX production. |

| Chlorine Dose | Higher chlorine doses can lead to increased MX formation up to a certain point. | The relationship is complex and can depend on the characteristics of the natural organic matter. |

| Natural Organic Matter (NOM) | Higher concentrations of humic and fulvic acids provide more precursors for MX formation. | A direct correlation between the concentration of these precursors and the yield of MX has been observed. |

| Bromide Ion Concentration | The presence of bromide leads to the formation of brominated MX analogues (BMXs). | Can decrease the yield of MX itself but increases the formation of potentially more toxic brominated byproducts. |

Optimization of Chlorine Dose and Reaction Time for MX Yield

The yield of MX during water chlorination is intricately linked to both the applied chlorine dose and the duration of the chemical reaction. Research indicates that these two factors are critical in determining the concentration of MX in treated water.

An increase in the chlorine dose generally leads to a higher formation of MX, up to an optimal point. Studies involving the chlorination of fulvic acid extracted from lake sediments have identified specific conditions that maximize MX yield. For instance, one study found that the optimal condition for MX formation was a Carbon to Chlorine (C/Cl2) ratio of 1:4. nih.gov However, excessive chlorine doses can lead to the degradation of the newly formed MX, causing a subsequent decrease in its concentration. This highlights a complex relationship where the chlorine dose must be sufficient to initiate formation but not so high as to promote rapid decomposition.

Reaction time is another crucial variable. The formation of MX is not an instantaneous process. It has been observed that longer reaction times can result in greater yields of MX. In one specific study, the optimal reaction time for maximizing MX production from fulvic acid was determined to be 12 hours. nih.gov This extended timeframe allows for the multi-step chemical transformations required to convert organic precursors into the final MX compound. The interplay between chlorine dose and reaction time means that achieving the maximum yield requires a carefully controlled balance, as shown in the table below which summarizes optimal conditions found in a specific study.

Table 1: Optimal Conditions for MX Formation from Fulvic Acid This table presents data from a study on fulvic acid chlorination, showing the specific conditions that resulted in the maximum yield of MX.

| Parameter | Optimal Value |

|---|---|

| pH | 2 |

| Temperature | 45°C |

| Carbon to Chlorine Ratio (C/Cl₂) | 1:4 |

| Reaction Time | 12 hours |

Data sourced from a study on disinfection byproduct formation from lake sediment fulvic acid. nih.gov

Correlation with Total Organic Carbon Levels

Total Organic Carbon (TOC) is a fundamental parameter in water quality assessment and serves as a direct indicator of the potential for DBP formation, including MX. TOC measures the total amount of carbon-containing compounds in the water, which act as the raw material for reactions with chlorine.

A strong and positive correlation exists between the concentration of TOC in raw water and the subsequent yield of MX after chlorination. nih.gov Higher levels of TOC, particularly the humic and fulvic acid fractions, provide a larger reservoir of precursor molecules. nih.gov Research has consistently shown that as TOC levels increase, the formation of MX and other disinfection byproducts also increases. nih.govnih.gov

Water treatment strategies often focus on the removal of TOC before the chlorination stage to mitigate the formation of harmful DBPs. Processes like enhanced coagulation and filtration are effective in reducing TOC and have been associated with a decrease in the formation of mutagenic compounds like MX. nih.gov The direct relationship between TOC and MX underscores the importance of managing organic content in source waters as a primary control measure. The following table illustrates findings on how varying TOC levels can influence the concentration of MX formed.

Table 2: Impact of Initial TOC on MX Formation This table provides an example of how different initial concentrations of Total Organic Carbon in water can affect the final yield of MX after chlorination under controlled laboratory conditions.

| Initial TOC Level (mg/L) | Resulting MX Concentration (ng/L) |

|---|---|

| Low (e.g., 2.5) | Lower Yield |

| Medium (e.g., 5.0) | Intermediate Yield |

| High (e.g., 10.0) | Higher Yield |

This table is illustrative, reflecting the general, positive correlation found between TOC and MX yields in multiple studies. nih.govnih.gov

Environmental Occurrence and Distribution of Mx

Global Detection and Concentration Levels of MX in Drinking Water

MX has been identified in drinking water in numerous countries, indicating its widespread occurrence as a consequence of water chlorination practices. who.int The formation of MX is primarily due to the reaction of chlorine with natural organic matter, such as humic acids, present in the raw water sources. nih.govwho.int

Geographical Variability in MX Occurrence

The presence and concentration of MX in drinking water exhibit significant geographical differences. These variations are influenced by factors such as the quality of the raw water, the specific water treatment processes employed, and the amount of chlorine used for disinfection.

Studies have documented the presence of MX in various parts of the world. For instance, it has been detected in drinking water in Finland, the United Kingdom, and the United States. who.int In Japan, a study of five different cities found MX in concentrations ranging from less than 3 to 9 nanograms per liter (ng/L). who.int Research in Jiangsu Province, China, also confirmed the presence of MX in tap water. nih.gov A comprehensive study in Massachusetts, USA, revealed MX levels that were notably high, reaching up to 80 ng/L. nih.gov

Table 1: Geographical Detection of MX in Drinking Water

| Location | Reported Detection |

| Finland | Yes who.int |

| United Kingdom | Yes who.int |

| United States | Yes who.intnih.gov |

| Japan | Yes who.int |

| China | Yes nih.gov |

Observed Concentration Ranges in Treated Waters

The concentrations of MX found in treated drinking water can vary significantly. Early studies across 37 water sources reported levels between 2 and 67 ng/L. who.int In the United States, a study of tap water from 36 towns in Massachusetts found mean concentrations ranging from 4 to 80 ng/L. who.intnih.gov In Japan, the detected concentrations were in the range of <3 to 9 ng/L. who.int A study in Jiangsu Province, China, reported MX content in tap waters to be between 0.58 and 20.0 ng/L. nih.gov

Table 2: Observed Concentration Ranges of MX in Treated Drinking Water

| Location/Study | Concentration Range (ng/L) |

| Various (37 water sources) | 2 - 67 who.int |

| Massachusetts, USA | 4 - 80 who.intnih.gov |

| Japan | <3 - 9 who.int |

| Jiangsu Province, China | 0.58 - 20.0 nih.gov |

Spatiotemporal Variability of MX in Water Supply Systems

The concentration of MX in water supply systems is not static; it exhibits both seasonal and spatial variations. These fluctuations are influenced by a combination of environmental factors and operational parameters within the water treatment and distribution network.

Seasonal Trends in MX Concentrations

Seasonal changes have a notable impact on the levels of MX in drinking water. A study in Massachusetts demonstrated clear seasonal variation for MX, with higher concentrations observed in the spring compared to the fall. nih.gov This is in contrast to trihalomethanes (THMs), another group of disinfection byproducts, which showed higher concentrations in the fall. nih.gov In Jiangsu Province, China, it was observed that more MX was produced during the low-water season. nih.gov The seasonal fluctuations in natural organic matter, water temperature, and rainfall patterns can all contribute to these trends. tuiasi.romdpi.com For instance, higher nutrient intake in groundwater during the spring due to snowmelt can increase the organic precursors for MX formation. tuiasi.ro

Distribution and Evolution of MX in Drinking Water Distribution Networks

The concentration of MX can also change as water travels through the distribution network. The materials used in the pipes (B44673), the age of the infrastructure, and the residual chlorine levels can all influence the stability and concentration of MX. researchgate.net While specific studies on the evolution of MX within distribution networks are limited, the general principles of disinfection byproduct chemistry suggest that concentrations can vary. Factors such as pH and temperature within the pipes can affect the degradation rate of MX. nih.gov For example, MX undergoes pH-dependent isomerization and hydrolysis, with a half-life of 6 days at pH 8 and 23°C. nih.gov The presence of different pipe materials can also lead to leaching of other substances and create conditions that may affect water chemistry and, consequently, MX stability. researchgate.net The complexity of these systems, with varying pipe lengths and materials, contributes to the spatiotemporal variability of drinking water quality. researchgate.netutexas.edu

Chemical Reactivity and Environmental Fate of Mx

Isomerization Pathways of MX

pH-Dependent Isomerization to E-MX

In aqueous solutions, 4-(Dichloromethyl)-2(5H)-furanone (MX) undergoes a significant, pH-dependent isomerization. who.int Under acidic conditions, the cyclic furanone structure of MX is the predominant form. nih.gov However, as the pH level rises, particularly to physiological pH, an equilibrium shift occurs, favoring the formation of its open-ring isomer. nih.gov This isomer is known as (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid, or E-MX. who.int The transformation from the cyclic MX to the acyclic E-MX is a gradual process influenced by the alkalinity of the environment. who.int

Structural Analysis of MX Isomers

The structural difference between MX and E-MX is fundamental to their chemical behavior. MX, with the full name 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, exists as a cyclic furanone. who.intnih.gov In contrast, E-MX is the acyclic, or open-chain, geometric isomer. nih.gov This structural variance, the transition between a cyclic and an open-chain form, dictates their relative stabilities and reactivity in different environmental conditions. mdpi.com

Degradation Mechanisms of MX in Aqueous Environments

Hydrolytic Degradation Kinetics of MX

The primary degradation pathway for MX in aquatic environments is hydrolysis. The rate of this degradation is subject to the pH of the water. Research has shown that the degradation of MX can be measured by its half-life, which is the time it takes for half of the amount of the compound to degrade. At a pH of 8 and a temperature of 23°C, the half-life of MX is approximately 6 days. who.int The process of hydrolysis can be influenced by temperature and the presence of other compounds in the water. msu.eduandersondevelopment.com

Interactive Table: Hydrolytic Half-life of MX

| pH | Temperature (°C) | Half-life |

| 8 | 23 | 6 days |

Influence of pH on MX Hydrolytic Stability

The stability of MX against hydrolysis is strongly dependent on pH. In acidic environments, the rate of hydrolysis is considerably slower than in alkaline or neutral conditions. msu.edu Alkaline hydrolysis, in particular, significantly accelerates the degradation of the compound. msu.edu This increased rate of degradation in alkaline waters is a critical factor in understanding the persistence and potential removal of MX from contaminated water sources. The optimal pH for the formation of MX during chlorination processes has been identified as a highly acidic pH of 2. who.int

Photolytic Transformation of MX

In addition to hydrolysis, MX is susceptible to photolytic transformation, a process driven by light. Exposure to ultraviolet (UV) radiation can induce changes in the molecular structure of MX, leading to its transformation. This process can be influenced by various factors, including the wavelength of the light and the presence of other substances that can act as photosensitizers. Photolytic transformation represents another pathway by which MX can be altered in the environment.

Oxidative Degradation of MX

The environmental persistence of 4-(Dichloromethyl)-2(5H)-furanone (MX) is significantly influenced by its susceptibility to oxidative degradation processes. These reactions, primarily with hydroxyl radicals and ozone, play a crucial role in its transformation and removal from the atmosphere and aquatic environments.

Reaction with Hydroxyl Radicals

In the atmosphere, vapor-phase MX is subject to degradation through reactions with photochemically produced hydroxyl radicals. The rate constant for this vapor-phase reaction is estimated to be 1.4 x 10⁻¹¹ cm³/molecule-sec at 25°C. This reaction rate corresponds to an atmospheric half-life of approximately 1.2 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. This relatively short half-life suggests that atmospheric MX is likely to be degraded and not persist for long periods.

Interaction with Ozone

Information regarding the specific rate constant and the resulting degradation products from the interaction of MX with ozone is not extensively detailed in publicly available scientific literature. While it is expected that the double bond in the furanone ring would be susceptible to attack by ozone, a common disinfectant and oxidant in water treatment, the precise kinetics and product identification remain areas for further research.

Interactions of MX with Sulfhydryl Compounds and Biological Nucleophiles

The high reactivity of MX extends to its interactions with biological molecules, particularly those containing nucleophilic groups. These reactions are central to its biological activity and detoxification pathways. At physiological pH, MX exists in equilibrium between its closed-ring lactone form and an open-ring aldehyde form, both of which are reactive. nih.gov

Research indicates that sulfhydryl-containing compounds, such as cysteine and glutathione (B108866), can rapidly inactivate the mutagenicity of MX. Studies have shown that MX can induce a dose-dependent decrease in glutathione levels in human white blood cells, suggesting that conjugation with glutathione is a significant detoxification pathway. nih.gov While the open-ring form of the related compound mucochloric acid (MCA) has been shown to react with N-acetylcysteine to form a cyclic product, specific adducts of MX with cysteine and glutathione have not been fully characterized in available literature. mdpi.com

Adduct Formation with DNA and Deoxyribonucleosides (e.g., Guanosine (B1672433), Adenosine)

The genotoxicity of MX is attributed to its ability to form covalent adducts with DNA bases, leading to mutations. The guanine (B1146940) moiety in DNA has been identified as a primary target for MX. nih.gov

Studies have demonstrated that MX reacts with guanosine to form a specific and stable adduct. This product was identified as 3-(β-D-ribofuranosyl)-7-formylimidazo[1,2-a]purin-9(4H)-one, also known as εfGuo. nih.gov The reaction to form this adduct is thought to proceed through the open-ring aldehyde form of MX.

In addition to guanosine, MX also reacts with deoxyadenosine. This reaction leads to the formation of fluorescent propenoformyl derivatives. mdpi.comnih.gov The interaction with adenosine (B11128) involves the alkylation of its amino group by the reactive forms of MX. mdpi.com

| Target Nucleoside | Adduct(s) Formed |

| Guanosine | 3-(β-D-ribofuranosyl)-7-formylimidazo[1,2-a]purin-9(4H)-one (εfGuo) |

| Deoxyadenosine | Fluorescent propenoformyl derivatives |

Reaction with Cytidine (B196190) and Other Nucleosides

The reactivity of MX with pyrimidine (B1678525) nucleosides such as cytidine appears to be less pronounced compared to purines. Some studies have reported no observable formation of base-modified nucleosides when MX was reacted with cytidine. nih.gov

Advanced Analytical Methodologies for Mx Detection and Quantification

Sample Preparation and Pre-concentration Techniques for MX

Sample preparation is a critical initial step in the analytical process, designed to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. retsch.comxrfscientific.comorganomation.com For MX analysis, this step is vital to achieve the low detection limits required for monitoring its presence in water.

Solid-phase extraction (SPE) is a widely used technique for the isolation and concentration of organic compounds from aqueous samples. mdpi.com This method involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent.

Amberlite XAD resins, which are non-ionic, macroporous copolymers of styrene-divinylbenzene, are frequently employed for the extraction of MX and other disinfection byproducts from water. thermofisher.comresearchgate.net XAD-4 and XAD-8 resins, in particular, have been successfully used for the preconcentration of trace metals and organic compounds from various aqueous media. mdpi.comnarod.ru The process typically involves passing the water sample through a cartridge packed with the XAD resin, where MX is adsorbed. mdpi.com Subsequently, the retained MX is eluted with an organic solvent like ethyl acetate or acetone. thermofisher.comnarod.ru This technique is advantageous as it can handle large sample volumes, leading to high enrichment factors. However, the conventional column method can be time-consuming. mdpi.com Newer methods using SPE cartridges packed with XAD resins have been shown to be much faster and more efficient, achieving high carbon recovery. mdpi.com

Table 1: Comparison of Conventional Column vs. SPE Cartridge for XAD Resin Extraction

| Parameter | Conventional Column Method | SPE Cartridge Method |

|---|---|---|

| Processing Time | ~1468 min | ~485 min |

| Carbon Recovery | ~88.9% | ~95.9% |

Data derived from a study on dissolved organic matter isolation. mdpi.com

Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent. wikipedia.orgaurorabiomed.com In this method, the sample is mixed with an extraction solvent that has a high affinity for the target analyte. cresp.org After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the two layers are allowed to separate. The solvent layer, now enriched with the analyte, is then collected for further analysis. wikipedia.orglibretexts.org

For MX analysis, LLE has been demonstrated as a viable alternative to the more time-consuming resin adsorption methods. researchgate.net In one study, a 4-liter water sample was first concentrated using a vacuum rotary evaporator. The concentrated sample was then extracted with ethyl acetate. researchgate.net This LLE-based method achieved a significantly higher recovery rate for MX (73. 8%) compared to a resin adsorption method (38. 1%). researchgate.net LLE can be performed in a single batch extraction or in a continuous, multistage countercurrent process for higher separation efficiency. cresp.org

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. buffalostate.edunih.gov It utilizes a fused-silica fiber coated with a stationary phase (a polymer or a sorbent) to extract analytes from a liquid sample or its headspace. buffalostate.edusigmaaldrich.com The analytes adsorb or absorb onto the fiber coating, which is then directly transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. chromatographyonline.com This technique is valued for its simplicity, speed, and ability to reduce solvent consumption and improve detection limits. buffalostate.edu

SPME is particularly well-suited for the analysis of volatile and semi-volatile organic compounds and has been applied in various fields, including environmental and food analysis. buffalostate.edu The extraction is an equilibrium-based process between the sample matrix and the fiber coating. youtube.com

The efficiency of the SPME process is influenced by several experimental parameters that must be optimized to achieve maximum sensitivity and accuracy. nih.gov These parameters are often interdependent and depend on the properties of the analyte and the sample matrix. nih.gov

pH: The pH of the sample solution can affect the chemical form of the analyte and its partitioning onto the SPME fiber. For acidic compounds like MX, adjusting the pH can enhance extraction efficiency.

Salinity: The addition of salt (salting out) to the aqueous sample can decrease the solubility of organic analytes, thereby promoting their transfer to the SPME fiber coating and improving extraction efficiency. However, the optimal salt concentration needs to be determined experimentally, as excessive salt can sometimes have a negative effect. nih.gov

Temperature: Extraction temperature influences the partitioning equilibrium. For volatile compounds, higher temperatures can increase the vapor pressure of the analyte in headspace SPME, leading to better extraction. nih.govmdpi.com However, since the adsorption process is typically exothermic, higher temperatures can sometimes reduce the amount of analyte adsorbed at equilibrium. Therefore, an optimal temperature must be identified. nih.gov

Extraction Time: The time required to reach equilibrium between the sample and the fiber coating is a critical parameter. While reaching full equilibrium ensures maximum extraction, it can be time-consuming. Shorter, pre-equilibrium times can be used for quantification as long as the extraction time is kept consistent across all samples and standards. youtube.com

Table 2: Key Parameters for SPME Optimization

| Parameter | Influence on Extraction Efficiency | General Optimization Goal |

|---|---|---|

| Fiber Coating | Affects selectivity and capacity based on polarity and thickness. | Select a fiber that has a high affinity for the target analyte. |

| Extraction Temperature | Affects analyte volatility and the kinetics of mass transfer. | Find a balance that maximizes analyte transfer to the fiber. |

| Extraction Time | Determines the extent to which equilibrium is reached. | Achieve sufficient and reproducible extraction in a reasonable timeframe. |

| pH | Affects the charge state and solubility of ionizable analytes. | Adjust to a pH where the analyte is in its most extractable form. |

| Salinity (Salt Addition) | Increases the ionic strength, decreasing analyte solubility in water. | Enhance partitioning of the analyte onto the fiber. |

Information compiled from general SPME optimization studies. nih.govnih.govcabidigitallibrary.org

Solid-Phase Microextraction (SPME) for MX Quantification

Derivatization Strategies for Enhanced MX Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. nih.gov In the context of gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds, as well as to improve peak shape and detector response. nih.govyoutube.com For a compound like MX, which contains a hydroxyl group, derivatization is a key step before GC-MS analysis. nih.govnih.gov

In the analysis of MX from potable water, a common and routine procedure involves derivatization with methanol, followed by GC-MS analysis. nih.gov This reaction, typically catalyzed by an acid such as sulfuric acid (H₂SO₄), converts the hydroxyl group of MX into a methoxy group. researchgate.net This methylation makes the molecule more volatile and less polar, rendering it more suitable for GC separation and analysis.

The procedure generally involves extracting MX from the water sample and then treating the extract with a solution of sulfuric acid in methanol. researchgate.net This converts MX into its methyl derivative, which can then be readily analyzed. Research has shown that derivatization with other alcohols, such as various butanols, can also be effective and may even lower the detection limits for MX in GC-MS analysis. nih.gov

Silylation Reagents and On-Line Derivatization

For the analysis of 4-(Dichloromethyl)-2(5H)-furanone by gas chromatography (GC), derivatization is a critical step. The presence of an active hydrogen in the hydroxyl group of the MX molecule makes it a prime candidate for silylation. restek.comchromtech.comlibretexts.org This process involves replacing the active hydrogen with an alkylsilyl group, such as a trimethylsilyl (TMS) group. restek.comregistech.com The resulting silyl derivatives are more volatile, less polar, and more thermally stable than the parent compound, which improves GC separation and enhances detection. restek.comchromtech.comregistech.com

Commonly used silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). restek.comtcichemicals.comnih.gov The choice of reagent can depend on the specific analytical requirements and the sample matrix. For MX, derivatization to its trimethylsilyl derivative has been shown to be an effective strategy for quantification by GC-MS. nih.gov

To improve the efficiency and reproducibility of this process, on-line derivatization methods have been developed. nih.gov This automated approach allows for consistent derivatization time for each sample prior to analysis, leading to more robust and reproducible data. nih.gov A method for the analysis of MX and its brominated analogues has been developed that utilizes on-line derivatization with a silylation reactive. nih.gov In some applications, the derivatization of MX is performed directly in the injector of the gas chromatograph, streamlining the analytical workflow. nih.gov

Chromatographic Separation Techniques for MX and Analogues

Chromatographic techniques are fundamental to the analysis of MX and its analogues, serving to separate these target compounds from a complex mixture of other substances present in a sample. This separation is crucial for accurate identification and quantification, especially at the trace concentrations at which these compounds are typically found. nih.gov

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a widely used analytical technique for the separation and analysis of volatile compounds. Because MX is thermolabile, derivatization, such as silylation, is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. nih.gov GC is frequently employed for the quantification of MX in chlorinated water samples. nih.govresearchgate.net

The power of GC is significantly enhanced when it is coupled with mass spectrometry (GC-MS). This combination allows for both the physical separation of MX from other compounds and its subsequent mass-based detection and identification. Various GC-MS methods have been specifically developed for the determination of MX and its brominated and chlorinated analogues in drinking water. nih.govnih.govnih.gov A method for determining MX in drinking water by GC-MS reported a limit of detection of 3.0 µg/L and a limit of quantification of 7.0 µg/L. nih.gov

Mass Spectrometric Detection and Identification of MX

Mass spectrometry (MS) is an indispensable tool for the positive identification and quantification of MX. It functions by measuring the mass-to-charge ratio (m/z) of ions, providing a high degree of specificity. basinc.com For the analysis of complex environmental samples, MS is almost always combined with a chromatographic separation technique like GC. basinc.comscirp.org Several advanced MS methods have been applied to the analysis of MX, reflecting the need for high sensitivity and selectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio to several decimal places, providing the 'exact mass' of a compound. This high accuracy allows for the determination of a molecule's elemental formula, making it ideal for the confident identification of molecular structures ranging from small organic molecules to large macromolecules. measurlabs.com Gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) has been used for the analysis of MX and its brominated analogues. nih.gov The high selectivity of HRMS makes it a viable alternative to tandem mass spectrometry techniques for distinguishing target analytes from matrix interferences. nih.govnih.gov

Ion-Trap Mass Spectrometry for Selective Determination

Ion-trap mass spectrometers operate by confining ions in a small space using electric and/or magnetic fields before they are ejected for detection. basinc.comyoutube.com Due to their versatility and high sensitivity, quadrupole ion traps have become popular mass analyzers. nih.gov An analytical method using gas chromatography coupled with an ion-trap mass detector (GC-ITD-MS-MS) has been specifically developed for the determination of chlorinated and brominated hydroxyfuranones, including MX. nih.gov

This technique uses tandem mass spectrometry (MS-MS) capabilities within the ion trap. nih.gov Unique precursor ions from the electron ionization (EI) mass spectra are selected and fragmented to produce product-ion patterns. By selecting abundant and specific mass transitions, both quantification and confirmation of the compound's identity can be achieved. nih.gov MS-MS fragmentation in an ion trap is considered an alternative to high-resolution mass spectrometry for achieving high selectivity. nih.govnih.gov

Triple Quadrupole Tandem Mass Spectrometry (GC-QqQ-MS/MS) for Trace Analysis

Gas chromatography coupled to a triple quadrupole tandem mass spectrometer (GC-QqQ-MS/MS) represents one of the most selective and sensitive methods for the trace analysis of MX. A simple and robust method has been developed for the analysis of MX and its brominated analogues (BMXs) in chlorine-treated water using this technique. nih.gov The method involves liquid-liquid extraction followed by on-line derivatization with a silylating agent. nih.gov

The GC-QqQ-MS/MS approach has proven to be a more accessible alternative to GC-HRMS for the analysis of MX and BMXs, allowing for the achievement of very low detection limits. nih.gov This high sensitivity is critical for monitoring these compounds in drinking water, where they are present at nanogram-per-liter concentrations. The study reported limits of detection (LODs) of 0.3 ng/L for MX and between 0.4 and 0.9 ng/L for its brominated analogues. nih.gov Concentrations of MX ranging from 0.3 to 6.6 ng/L and BMXs from 1.0 to 7.3 ng/L were detected in real water samples using this method. nih.gov

| Compound | Limit of Detection (LOD) in ng/L |

|---|---|

| 4-(Dichloromethyl)-2(5H)-furanone (MX) | 0.3 |

| Brominated Analogues (BMXs) | 0.4 - 0.9 |

Method Validation and Quality Control Parameters for MX Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of MX, which is often present at trace levels (ng/L) in complex matrices like chlorinated water, a comprehensive validation process is indispensable. This process involves evaluating several key performance characteristics to ensure the reliability of the results. Coupled with stringent quality control measures, a validated method provides confidence in the data generated.

Analytical techniques commonly employed for the determination of MX include gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD), often requiring a derivatization step to enhance volatility and thermal stability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also utilized for its high selectivity and sensitivity.

Method Validation Parameters

Key parameters are assessed to validate an analytical method for MX quantification. These include linearity and range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity and Range

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of MX within a specific range. This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. The range is the interval between the upper and lower concentrations of MX for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For instance, a microextraction method coupled with GC-ECD has demonstrated good linearity for MX over a concentration range of 0.05 to 400 µg/L with a correlation coefficient (r²) of 0.998.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of MX that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of MX that can be quantified with a defined level of precision and accuracy. These parameters are crucial for analyzing trace levels of MX in drinking water.

One study utilizing a gas chromatography-electron capture detector (GC-ECD) method after a derivatization step reported an LOD of 0.015 µg/L and an LOQ of 0.05 µg/L for MX in drinking water. Another GC-MS method established an LOQ of 10 ng/L.

The table below summarizes typical performance data for the analytical determination of MX.

| Parameter | GC-ECD Method | GC-MS Method |

| Linearity Range | 0.05 - 400 µg/L | 10 - 200 ng/L |

| Correlation Coefficient (r²) | 0.998 | >0.995 |

| Limit of Detection (LOD) | 0.015 µg/L | ~3 ng/L |

| Limit of Quantification (LOQ) | 0.05 µg/L | 10 ng/L |

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by performing recovery studies, where a known amount of MX is spiked into a blank matrix (e.g., purified water) and analyzed. The percentage of the spiked amount that is recovered is a measure of the method's accuracy. Acceptance criteria for accuracy often fall within the 70-130% or 85-115% recovery range, depending on the regulatory guidelines and the concentration level.

Precision

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

A GC-MS method for MX analysis in drinking water has reported a repeatability of 2.2% RSD. Generally, an RSD of ≤15-20% is considered acceptable for trace analysis.

The following table provides an example of accuracy and precision data for MX analysis.

| Spike Level | Concentration (ng/L) | Accuracy (% Recovery) | Precision (% RSD) |

| Low | 20 | 95 - 110 | < 15 |

| Medium | 100 | 98 - 105 | < 10 |

| High | 500 | 97 - 103 | < 10 |

Quality Control (QC) Parameters

To ensure the ongoing reliability of MX analysis, a robust quality control program is essential. This involves the routine analysis of various QC samples to monitor the performance of the analytical system.

Internal Standards

An internal standard is a compound with similar chemical and physical properties to MX that is added to all samples, standards, and blanks at a known concentration before sample processing. It is used to correct for variations in extraction efficiency and instrument response. The response of the internal standard is monitored, and if it deviates significantly from the expected response, it may indicate a problem with the sample preparation or analysis.

Calibration Verification

At the beginning of each analytical run, the instrument's calibration is verified by analyzing a calibration standard. The measured concentration of this standard must fall within a predefined acceptance range (e.g., ±15% of the true value) to confirm that the calibration is still valid.

Laboratory Control Samples (LCS)

An LCS is a blank sample (e.g., reagent water) that is spiked with a known concentration of MX. It is prepared and analyzed in the same manner as the environmental samples. The recovery of MX in the LCS is used to monitor the performance of the entire analytical process, independent of matrix effects. The recovery should be within established control limits.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD)

To assess the effect of the sample matrix on the analytical method, a known amount of MX is added to a portion of an actual environmental sample (matrix spike) and its duplicate (matrix spike duplicate). The recoveries of the spikes and the relative percent difference (RPD) between the duplicates are calculated. These results provide information on potential matrix interferences and the precision of the method in a real-world sample.

Method Blanks

A method blank is a clean sample matrix (e.g., reagent water) that is carried through the entire analytical procedure in the same manner as the samples. It is used to identify any contamination that may be introduced during the sample preparation and analysis process. The concentration of MX in the method blank should be below the limit of detection.

The table below outlines typical quality control samples and their acceptance criteria for MX analysis.

| QC Sample | Purpose | Typical Frequency | Acceptance Criteria |

| Method Blank | Monitor for contamination | One per batch | Below LOD |

| Calibration Verification | Verify instrument calibration | Beginning of each run | ±15% of true value |

| Laboratory Control Sample (LCS) | Monitor overall method performance | One per batch | 70-130% recovery |

| Matrix Spike (MS) | Assess matrix effects on accuracy | One per batch or per 20 samples | 70-130% recovery |

| Matrix Spike Duplicate (MSD) | Assess matrix effects on precision | One per batch or per 20 samples | RPD ≤ 20% |

| Internal Standard | Correct for variability | In every sample and standard | Response within 50-150% of calibration |

By rigorously adhering to these method validation and quality control parameters, analytical laboratories can ensure the generation of high-quality, defensible data for the determination of 4-(dichloromethyl)-2(5H)-furanone in various environmental matrices.

Mechanistic Investigations of Genotoxicity and Carcinogenic Potential of Mx in Experimental Systems

Mutagenic Activity of MX in Prokaryotic and Eukaryotic Cells

MX has been identified as a potent mutagen in numerous studies, demonstrating activity in both bacterial and mammalian cell systems. It is recognized as a direct-acting mutagen, capable of inducing genetic alterations without the need for metabolic activation. researchgate.net

Bacterial Reverse Mutation Assays (e.g., Ames Test)

The mutagenic properties of MX were extensively evaluated using the bacterial reverse mutation assay, or Ames test, which measures the ability of a chemical to induce mutations in various strains of Salmonella typhimurium. nih.gov MX has been shown to be a potent, direct-acting mutagen in multiple tester strains, including TA97, TA98, TA100, TA102, TA1535, and TA1538. documentsdelivered.com

The most significant mutagenic response is consistently observed in strain TA100, which is designed to detect base-pair substitution mutations. documentsdelivered.com The response in TA100 is substantially higher—six- to tenfold—than that seen in strains TA97, TA98, and TA102, and hundreds of times higher than in TA1535 and TA1538. documentsdelivered.com The addition of a rat liver S9 fraction, which contains metabolic enzymes, typically leads to a significant reduction in the mutagenic activity of MX, confirming its nature as a direct-acting mutagen that is detoxified by metabolic processes. documentsdelivered.com

Table 1: Mutagenicity of MX in Salmonella typhimurium Strains (Ames Test)

| Strain | Type of Mutation Detected | Relative Mutagenic Response to MX |

|---|---|---|

| TA100 | Base-pair substitution | Very High |

| TA98 | Frameshift | High |

| TA97 | Frameshift | High |

| TA102 | Oxidative and other DNA damage | High |

| TA1535 | Base-pair substitution | Low |

Cellular Mutagenicity Assays in Cultured Cells

The genotoxicity of MX extends to eukaryotic cells, as demonstrated in a variety of in vitro assays using cultured mammalian cells. Studies have shown that MX induces gene mutations at the hypoxanthine (B114508) phosphoribosyl transferase (HPRT) locus in Chinese hamster ovary (CHO) and V79 cells. nih.govnih.gov In CHO cells, MX treatment resulted in a dose-related increase in mutation frequency. nih.gov

In addition to gene mutations, MX is also clastogenic, meaning it can induce structural chromosomal damage. It has been found to cause chromosomal aberrations in CHO cells. documentsdelivered.com Furthermore, MX has demonstrated the ability to induce cell transformation in a two-stage assay using BALB/c 3T3 cells, where it showed both initiating and promoting activities. researchgate.net The compound also inhibits gap junctional intercellular communication, a mechanism associated with tumor promotion. nih.gov

In vivo studies using the alkaline single-cell gel electrophoresis (Comet) assay have confirmed that MX induces DNA damage in multiple organs in mice, including the liver, kidney, lung, brain, and the mucosa of the gastrointestinal tract. ca.gov

Structural Determinants of MX Mutagenic Potency

The potent mutagenicity of MX is intrinsically linked to its chemical structure. The molecule exists in a pH-dependent equilibrium between a cyclic furanone form and an open-ring form, (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX). nih.gov The stability of MX and its mutagenic activity are influenced by pH, with studies showing varying persistence of mutagenicity at different pH levels. nih.gov The dichloromethyl group and the chlorine atom on the furanone ring are considered critical for its high mutagenic potency.

Carcinogenic Initiation and Promotion Studies with MX in Rodent Models

The carcinogenic potential of MX has been investigated in rodent models, revealing its ability to induce tumors and act as both a cancer initiator and promoter. The International Agency for Research on Cancer (IARC) has classified MX as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". researchgate.net

Induction of Tumors in Specific Organ Systems (e.g., Liver, Thyroid Gland, Adrenal Gland, Lung, Pancreas, Mammary Gland, Gastrointestinal Tract)

Long-term carcinogenicity bioassays in rats have demonstrated that MX is a multi-site carcinogen, inducing tumors in a dose-dependent manner in various organs. researchgate.net

Liver: MX induces cholangiomas (tumors of the bile duct) in the liver of rats. researchgate.netnih.gov It also shows a tendency to enhance the development of intrahepatic cholangiocellular tumors. nih.gov A bioassay in rats identified the liver as a primary target organ for MX-induced carcinogenicity.

Thyroid Gland: The thyroid gland is a significant target for MX. Studies have shown dose-dependent increases in both follicular adenomas and carcinomas in rats of both sexes. researchgate.net Investigations into the mechanism suggest that these tumors are not caused by a thyroid-stimulating hormone (TSH)-mediated hormonal promotion pathway.

Adrenal Gland: An increased incidence of cortical adenomas in the adrenal glands was observed in both male and female rats exposed to MX. researchgate.net

Lung: In male rats, MX exposure led to an increase in alveolar and bronchiolar adenomas. researchgate.net

Pancreas: Langerhans' cell adenomas of the pancreas were found to be increased in male rats. researchgate.net

Mammary Gland: Female rats exposed to MX showed an increased incidence of adenocarcinomas and fibroadenomas of the mammary glands. researchgate.net

Gastrointestinal Tract: MX has been shown to exert promoting effects in a two-stage model of glandular stomach carcinogenesis in rats. nih.gov Following oral administration, high concentrations of MX-derived radioactivity are found in the stomach and intestines, indicating direct exposure of these tissues.

Table 2: Summary of MX-Induced Tumors in Rodent Models

| Organ System | Sex | Tumor Type |

|---|---|---|

| Liver | Male & Female | Cholangioma, Intrahepatic Cholangiocellular Tumors |

| Thyroid Gland | Male & Female | Follicular Adenoma, Follicular Carcinoma |

| Adrenal Gland | Male & Female | Cortical Adenoma |

| Lung | Male | Alveolar Adenoma, Bronchiolar Adenoma |

| Pancreas | Male | Langerhans' Cell Adenoma |

| Mammary Gland | Female | Adenocarcinoma, Fibroadenoma |

Investigations into Tumor Promotion Mechanisms (e.g., in Glandular Stomach Carcinogenesis)

Studies in Wistar rats have explored the role of 4-(Dichloromethyl)-2(5H)-furanone (MX) in promoting the development of glandular stomach cancers. nih.gov In these investigations, after an initial period with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and a high-salt diet, the introduction of MX in the drinking water was found to significantly increase the incidence and multiplicity of adenocarcinomas in the glandular stomach. nih.gov The development of atypical hyperplasias in the glandular stomach was also notably increased with MX treatment, showing a clear dose-dependent relationship. nih.gov Interestingly, MX administered alone induced atypical hyperplasias in the pylorus, albeit at a low incidence and severity. nih.gov These findings suggest that MX has a promoting effect in the later stages of glandular stomach carcinogenesis in rats. nih.gov

Furthermore, there was an observed trend of MX enhancing the development of intrahepatic cholangiocellular tumors and thyroid follicular cell tumors in animals pre-treated with MNNG. nih.gov However, separate investigations into the effect of MX on thyroid hormone levels indicated that it does not alter blood TSH and T4 levels in rats, suggesting the mechanism for thyroid follicular cell tumors is not mediated by TSH hormonal promotion. nih.gov

Table 1: Effects of MX on Glandular Stomach Carcinogenesis in MNNG-Initiated Rats

| Treatment Group | Incidence of Adenocarcinoma | Multiplicity of Adenocarcinoma | Incidence of Atypical Hyperplasia |

| MNNG/NaCl + 30 ppm MX | Significantly higher than control (P < 0.05) | Significantly higher than control | Significantly increased (P < 0.05 or 0.01) |

| MNNG/NaCl + 10 ppm MX | No significant difference from control | Dose-dependent increase | Significantly increased (P < 0.05 or 0.01) |

| MNNG/NaCl only (Control) | Baseline incidence | Baseline multiplicity | Baseline incidence |

| 30 ppm MX only | No adenocarcinomas observed | Not applicable | Induced atypical hyperplasias at a low incidence |

Analysis of Cellular Transformation in Vitro (e.g., BALB/c 3T3 Cell Transformation Assay)

The carcinogenic potential of MX has been further evaluated using in vitro cell transformation assays. A two-stage BALB/c 3T3 cell transformation assay was conducted to assess both the initiating and promoting activities of MX. nih.govoup.com The results demonstrated that MX exhibits both of these activities. nih.govoup.com

In the initiation assay, where cells were treated with MX followed by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), a statistically significant increase in transformed foci was observed compared to solvent controls. nih.govoup.com Similarly, in the promotion assay, where cells were pre-treated with the initiator 3-methylcholanthrene (B14862) (MCA) followed by MX, a significant positive response was also seen. nih.gov These in vitro findings provide supporting evidence for the carcinogenic and tumor-promoting properties of MX. nih.gov

Table 2: Results of the Two-Stage BALB/c 3T3 Cell Transformation Assay with MX

| Assay Type | Treatment | Outcome |

| Initiation | MX followed by TPA | Statistically significant increase in transformed foci nih.govoup.com |

| Promotion | MCA followed by MX | Statistically significant increase in transformed foci nih.gov |

Studies on Inhibition of Metabolic Cooperation

Investigations into the mechanisms of MX's tumor-promoting activity have included studies on the inhibition of metabolic cooperation between cells. Metabolic cooperation is a form of intercellular communication, and its inhibition is a characteristic of many tumor-promoting agents.

In an assay using a co-culture of V79 6-thioguanine (B1684491) sensitive and insensitive Chinese hamster cells, MX was found to inhibit metabolic cooperation. nih.govnih.gov This inhibitory effect was also observed with the known tumor promoter TPA. nih.gov The disruption of intercellular communication by MX is believed to contribute to its tumor-promoting and mutagenic activity in mammalian cells. nih.gov

Pharmacokinetic and Disposition Studies of MX in Experimental Animals

Absorption and Excretion Profiles of MX-Derived Radioactivity

Pharmacokinetic studies using radiolabeled MX have provided insights into its absorption and excretion in experimental animals. Following oral administration of [14C]-labeled MX to male and female mice and female rats, radioactivity was rapidly absorbed and excreted. nih.govnih.gov Within 72 hours, approximately equal amounts of radioactivity were found in the urine (42-54%) and feces (40-51%). nih.govnih.gov The majority of this excretion occurred within the first 24 hours. nih.govnih.gov

In rats, it was determined that 20-35% of an oral dose was absorbed into the bloodstream, as estimated from urinary excretion. nih.govkisti.re.kr After a single oral dose, the mean elimination half-life of radioactivity in the blood was 3.8 hours, though traces of radioactivity could be detected for several days. nih.govkisti.re.kr Following intravenous administration in both female rats and male mice, a higher percentage of the radioactivity (71-73%) was excreted in the urine. nih.govnih.gov The elimination half-life after intravenous administration in rats was significantly longer, at 22.9 hours. nih.govkisti.re.kr No radioactivity was detected in exhaled air, indicating that respiratory elimination is not a significant pathway. nih.govkisti.re.kr

Identification and Characterization of Major Urinary and Biliary Metabolites

MX undergoes transformation into various metabolites that are excreted in the urine and bile. nih.gov A major and extremely polar urinary metabolite has been tentatively identified as 1-hydroxy-1,2,2-ethanetricarboxylic acid. nih.gov It is believed that this metabolite is formed from a degradation product of MX, 2-hydroxy-3-formyl-4-oxo-2-butenoic acid. nih.gov Further analysis of urine from male Wistar rats dosed by gavage showed that only a very small fraction (0.03-0.07%) of the administered dose was excreted as unchanged MX. nih.gov

Tissue Distribution and Accumulation Patterns

The distribution of MX-derived radioactivity in tissues has been examined following oral administration in mice and rats. The highest concentrations of radioactivity were found in the tissues at the site of administration. nih.gov The tissue-to-blood ratios were highest in the forestomach (greater than 100), followed by the glandular stomach, intestine, and kidney. nih.govnih.gov In rats, the highest levels of radioactivity were found in the kidneys, stomach, small intestines, and urinary bladder, with the slowest decline in activity observed in the kidneys. nih.govkisti.re.kr Intravenous administration led to high and prolonged levels of radioactivity in the blood compared to oral dosing. nih.gov These findings suggest that the disposition of MX is largely governed by its chemical reactivity, with the highest concentrations remaining at the site of administration. nih.gov

Strategies for Mitigation and Control of Mx Formation

Precursor Control Technologies for Reducing MX Formation

The primary approach to controlling MX formation is the removal of its precursors, which are primarily natural organic matter (NOM) present in raw water sources. epa.gov NOM is a complex mixture of organic compounds, including humic and fulvic acids, which are known to react with chlorine to form MX. witpress.comresearchgate.net

Enhanced Coagulation for Organic Matter Removal

Enhanced coagulation is a widely recognized and cost-effective method for removing NOM from water before disinfection. witpress.comdiva-portal.org This process involves optimizing the coagulant dose and pH to maximize the removal of DBP precursors. epa.gov By using higher doses of coagulants like aluminum sulfate (B86663) (alum) and adjusting the pH to lower values, the destabilization and subsequent removal of negatively charged NOM particles are significantly improved. witpress.comdiva-portal.org

Studies have demonstrated the effectiveness of enhanced coagulation in reducing the formation of trihalomethanes (THMs), another major class of DBPs, by significantly decreasing the amount of organic matter available to react with chlorine. witpress.comdiva-portal.org Research in Nicaragua showed that enhanced coagulation improved the removal of dissolved organic carbon (DOC) from 44% to 67%, leading to a considerable decrease in THM formation. witpress.com Similarly, a study on polluted surface water in Bangladesh found that increasing the alum dose from 20 mg/L to 150 mg/L increased the total organic carbon (TOC) removal from approximately 24% to 66%. researchgate.net

The effectiveness of enhanced coagulation is dependent on several factors, including the type and concentration of NOM, pH, alkalinity, and the type and dosage of the coagulant. epa.gov While highly effective for removing humic substances, which are rich in aromatic carbon, coagulation is less effective at removing low molecular weight and hydrophilic NOM. researchgate.netresearchgate.net

Table 1: Effectiveness of Enhanced Coagulation on Organic Matter Removal

| Study Location | Initial Organic Matter Level | Treatment Method | Coagulant and Dose | pH | Organic Matter Removal Efficiency | Reference |

| Nicaragua | Not specified | Enhanced Coagulation | Alum (higher doses than conventional) | Optimized | 67% DOC removal | witpress.com |

| Bangladesh | 17.14 mg/L TOC | Enhanced Coagulation | Alum (20-150 mg/L) | Optimized | 24% - 66% TOC removal | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Adsorption Processes (e.g., Granular Activated Carbon)

Adsorption using granular activated carbon (GAC) is another highly effective technology for removing NOM and, consequently, reducing the formation of MX and other DBPs. watertechonline.comwqa.org GAC has a porous structure with a large surface area that readily adsorbs organic compounds. wqa.org The U.S. Environmental Protection Agency (EPA) considers GAC adsorption to be one of the best available technologies for removing organic contaminants from surface water. watertechonline.com

GAC can be used as both a filter and an adsorbent in water treatment plants. watertechonline.com It is effective in removing a wide range of organic materials, including DBP precursors, taste and odor-causing compounds, and synthetic organic chemicals. watertechonline.comwqa.org The adsorption process is influenced by factors such as the properties of the GAC (origin, pore structure), the characteristics of the organic matter (molecular weight, polarity), and water quality parameters like pH and temperature. wqa.orgresearchgate.net

Research has shown that GAC is effective at removing THM precursors. researchgate.net The Freundlich isotherm model is often used to describe the adsorption of NOM onto GAC. researchgate.net Studies have also indicated that the chemical properties of the GAC, such as its surface basicity, can influence the removal of THM precursors. researchgate.net However, it is important to note that some fractions of NOM may not be readily adsorbed by activated carbon. researchgate.net Furthermore, the presence of other organic constituents in the water can reduce the GAC's capacity for specific target contaminants through competitive adsorption. researchgate.net

Table 2: Performance of Granular Activated Carbon in Contaminant Removal

| Contaminant Type | Removal Efficiency | Factors Influencing Performance | Reference |

| DBP precursors | High | GAC properties, NOM characteristics, competitive adsorption | researchgate.netresearchgate.net |

| Taste and odor compounds | High | GAC properties, contact time | watertechonline.com |

| Synthetic organic chemicals | High | GAC properties, contaminant concentration | wqa.org |

This table is interactive. Click on the headers to sort the data.

Optimization of Disinfection Practices to Minimize MX Generation

Optimizing disinfection practices is crucial for minimizing the formation of MX and other DBPs. This involves carefully controlling the disinfectant dose, contact time, temperature, and pH. Higher chlorine doses, longer contact times, higher temperatures, and higher pH levels generally lead to increased formation of DBPs like THMs. diva-portal.org Therefore, by carefully managing these parameters, water treatment facilities can reduce the formation of harmful byproducts while still ensuring effective disinfection.

Evaluation of Alternative Disinfectants and Their Impact on MX Formation

To further reduce the formation of chlorinated DBPs like MX, water utilities are increasingly evaluating alternative disinfectants. These alternatives include chloramines, chlorine dioxide, ozone, and ultraviolet (UV) radiation. wa.gov Each of these has different chemical properties and reacts differently with organic matter, leading to the formation of different types and quantities of DBPs.

Chloramines , formed by combining chlorine and ammonia, produce fewer THMs and haloacetic acids (HAAs) than chlorine. wa.gov However, they are less effective disinfectants, particularly against viruses and protozoa. wa.gov

Chlorine dioxide (ClO2) is a powerful disinfectant that is more effective than chlorine against many microorganisms. wa.govionxchng.com It forms significantly lower levels of THMs and HAAs. wa.govyoutube.com However, it must be generated on-site and can produce other DBPs, such as chlorite (B76162) and chlorate. wa.govionxchng.com

Ozone (O3) is a very strong oxidant and disinfectant. tpsgc-pwgsc.gc.ca While it does not form chlorinated DBPs, it can oxidize bromide in the water to form bromate (B103136), a potential carcinogen. amazonaws.com Ozonation can also lead to the formation of other byproducts and may require the use of a secondary disinfectant to maintain a residual in the distribution system. wa.gov

Ultraviolet (UV) radiation is an effective physical disinfection method that inactivates bacteria, viruses, and protozoa without forming DBPs. amazonaws.comnih.gov However, UV treatment does not provide a residual disinfectant, so a secondary disinfectant like chlorine or chloramines is often required, which can then lead to DBP formation in the distribution system. wa.gov

Table 3: Comparison of Alternative Disinfectants

| Disinfectant | Advantages | Disadvantages | Impact on DBP Formation | Reference |

| Chloramines | Forms fewer THMs and HAAs; stable residual. | Less effective than chlorine against viruses and protozoa. | Lower formation of chlorinated DBPs. | wa.gov |

| Chlorine Dioxide | More effective disinfectant than chlorine; forms fewer THMs and HAAs. | Must be generated on-site; forms chlorite and chlorate. | Significantly lower chlorinated DBPs, but forms other byproducts. | wa.govyoutube.com |

| Ozone | Very strong disinfectant. | Can form bromate; no residual. | No chlorinated DBPs, but potential for bromate formation. | wa.govamazonaws.com |

| UV Radiation | Effective against a wide range of microorganisms; no DBP formation. | No residual disinfectant. | Does not form DBPs directly, but a secondary disinfectant may. | wa.govamazonaws.com |

This table is interactive. Click on the headers to sort the data.

Future Research Directions in Mx Chemistry and Biology

Elucidation of Undiscovered MX Formation Pathways

The primary formation pathway for MX involves the reaction of chlorine with natural organic matter (NOM), particularly humic and fulvic acids, present in raw water sources. purewaterproducts.comoup.comgnest.org However, the precise precursors within the complex NOM matrix and the full scope of reaction conditions that lead to MX formation are not entirely understood. Future research should focus on identifying specific molecular precursors within NOM that are particularly prone to forming MX and its analogues upon chlorination. nih.gov

Furthermore, the influence of different water treatment processes on MX formation needs more detailed investigation. For instance, the use of alternative disinfectants like chlorine dioxide has been reported to potentially increase the concentration of MX, as it may not effectively destroy MX precursors. purewaterproducts.com The role of other water quality parameters, such as pH and temperature, and their interaction with various types of NOM, also warrants a more in-depth study to predict and control MX formation. nih.gov Additionally, the formation of brominated and iodinated analogues of MX (BMX and IMX) is an area of growing concern, as these compounds may exhibit even greater toxicity. purewaterproducts.com Research is needed to elucidate the pathways through which bromine and iodine incorporate into the furanone structure during disinfection.

Development of Novel High-Throughput Analytical Techniques for MX and its Analogues

The detection and quantification of MX and its analogues in drinking water present an analytical challenge due to their low concentrations, typically in the nanogram-per-liter range, and the complexity of the water matrix. researchgate.netwho.intnih.gov Current analytical methods often involve multiple steps, including extraction, derivatization, and chromatographic separation coupled with mass spectrometry (GC-MS or LC-MS). gnest.orgwho.intnih.gov

Future efforts should be directed towards the development of novel, high-throughput analytical techniques that are both sensitive and rapid. The integration of advanced separation technologies, such as Ultra-Performance Liquid Chromatography (UPLC), with tandem mass spectrometry (UPLC-MS/MS) has shown promise for the rapid and sensitive detection of a wide range of compounds and could be further optimized for MX analysis. chromatographyonline.comwaters.comnih.gov

Moreover, the development of innovative biosensors could offer a paradigm shift in monitoring MX and its analogues. nih.govmdpi.com Biosensors based on electrochemical or optical detection principles could provide real-time or near-real-time measurements, facilitating rapid screening of water sources and treatment efficacy. nih.govresearchgate.netresearchgate.net These high-throughput methods would be invaluable for large-scale monitoring programs and for quickly assessing the impact of changes in water treatment processes on DBP formation. azom.com

Advanced Mechanistic Studies on MX-Induced Biological Effects

MX is a potent mutagen, and its genotoxicity has been demonstrated in various test systems. who.intnih.gov The primary mechanism of its toxicity is believed to be the induction of DNA damage. nih.gov Future research should employ advanced "omics" technologies, such as transcriptomics and proteomics, to gain a deeper understanding of the molecular mechanisms underlying MX-induced biological effects. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov These approaches can identify changes in gene and protein expression profiles in cells exposed to MX, revealing the specific cellular pathways that are perturbed.

A key area of focus should be the characterization of DNA adducts formed by MX. nih.gov Identifying the specific types of DNA adducts and their propensity for causing mutations is crucial for understanding the carcinogenic potential of MX. taylorandfrancis.comyoutube.com While it is known that MX can cause DNA damage, the precise nature of the adducts and the efficiency of their repair are not fully elucidated. nih.gov

Furthermore, comparative toxicogenomic studies across different species can provide insights into the conservation of toxicity pathways and help in extrapolating findings from laboratory models to humans. acs.org Such studies can help to identify sensitive biomarkers of MX exposure and effect, which could be used in future molecular epidemiology studies.

Comprehensive Assessment of MX Analogues and Related Furanones in Disinfected Waters

While MX has been the primary focus of research, a number of its halogenated analogues, such as brominated (BMX) and iodinated (IMX) furanones, are also formed during water disinfection and may pose a significant health risk. purewaterproducts.com Brominated DBPs, in particular, have been shown to be potentially more carcinogenic than their chlorinated counterparts. purewaterproducts.com Therefore, a comprehensive assessment of the occurrence, formation, and toxicological properties of these MX analogues is urgently needed.

This assessment should include:

Occurrence Monitoring: Systematic monitoring of drinking water sources for a wide range of halogenated furanones to determine their prevalence and concentration levels.

Formation Studies: Investigating the reaction kinetics and mechanisms of BMX and IMX formation under various water treatment conditions, including the impact of bromide and iodide levels in the source water.

Comparative Toxicity: Conducting in vitro and in vivo studies to compare the genotoxicity, cytotoxicity, and carcinogenic potential of MX with its various brominated and iodinated analogues. nih.govnih.gov

Additionally, other furanone compounds, which may not be direct analogues of MX but are structurally related and formed during disinfection, should also be included in these assessments. acs.orgnih.govmdpi.comresearchgate.netnih.gov A holistic approach that considers the entire family of halogenated furanones will provide a more complete picture of the potential health risks associated with these DBPs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.